Spectroscopic characterization of 2-Phenylthiazole (NMR, IR, Mass Spec)
Spectroscopic characterization of 2-Phenylthiazole (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for acquiring these spectra.
Introduction to 2-Phenylthiazole
2-Phenylthiazole is an aromatic heterocyclic compound with the molecular formula C₉H₇NS. Its structure, consisting of a phenyl ring attached to a thiazole ring, imparts unique physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-phenylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Phenylthiazole
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-5' | 7.95 | d |
| H-4' | 7.50 | d |
| Phenyl-H (ortho) | 7.90 | m |
| Phenyl-H (meta, para) | 7.45 | m |
Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylthiazole
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2' | 168.3 |
| C-4' | 143.9 |
| C-1'' (ipso) | 133.7 |
| C-4'' (para) | 130.8 |
| C-2'', C-6'' (ortho) | 129.2 |
| C-3'', C-5'' (meta) | 126.6 |
| C-5' | 119.9 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Phenylthiazole
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3110 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong |
| 1480 - 1420 | C=N stretch (thiazole ring) | Medium |
| 760, 690 | C-H bend (out-of-plane, monosubstituted benzene) | Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Phenylthiazole [1]
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]⁺ (Molecular Ion) |
| 134 | Moderate | [M - HCN]⁺ |
| 104 | High | [C₆H₅CN]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 58 | High | [C₂H₂S]⁺ |
| 51 | High | [C₄H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-phenylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-phenylthiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of solid 2-phenylthiazole directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically perform a background subtraction and Fourier transform to generate the final IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of 2-phenylthiazole into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.
-
Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative intensities.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2-phenylthiazole.
Caption: General workflow for spectroscopic analysis.
The interpretation of the collective spectroscopic data provides a definitive identification and structural confirmation of 2-phenylthiazole. The ¹H and ¹³C NMR spectra reveal the number and connectivity of the different proton and carbon environments. The IR spectrum confirms the presence of the characteristic functional groups and the aromatic nature of the molecule. Finally, the mass spectrum provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound's structure.[1] This multi-technique approach ensures a robust and reliable characterization essential for all stages of chemical research and development.
